DT-061

PP2A phosphatase activation B56α regulatory subunit holoenzyme stabilization

DT-061 (CAS 1809427-19-7), also designated SMAP1 or NZ-8-061, is a small-molecule activator of protein phosphatase 2A (PP2A) that demonstrates oral bioavailability and antitumor efficacy in preclinical models. As the archetypal member of the phenothiazine-derived class of small-molecule activators of PP2A (SMAPs), DT-061 specifically stabilizes the B56α-containing PP2A holoenzyme through binding at the shared intersubunit interface of all three PP2A subunits.

Molecular Formula C25H23F3N2O5S
Molecular Weight 520.5 g/mol
Cat. No. B607218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDT-061
SynonymsDT-061;  DT061;  DT 061;  SMAP.
Molecular FormulaC25H23F3N2O5S
Molecular Weight520.5 g/mol
Structural Identifiers
SMILESC1CC(C(C(C1)N2C3=CC=CC=C3OC4=CC=CC=C42)O)NS(=O)(=O)C5=CC=C(C=C5)OC(F)(F)F
InChIInChI=1S/C25H23F3N2O5S/c26-25(27,28)35-16-12-14-17(15-13-16)36(32,33)29-18-6-5-9-21(24(18)31)30-19-7-1-3-10-22(19)34-23-11-4-2-8-20(23)30/h1-4,7-8,10-15,18,21,24,29,31H,5-6,9H2/t18-,21+,24+/m1/s1
InChIKeyWGKGADVPRVLHHZ-ZHRMCQFGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





DT-061 Supplier: Orally Bioavailable PP2A Activator for KRAS/MYC-Driven Tumorigenesis Research


DT-061 (CAS 1809427-19-7), also designated SMAP1 or NZ-8-061, is a small-molecule activator of protein phosphatase 2A (PP2A) that demonstrates oral bioavailability and antitumor efficacy in preclinical models . As the archetypal member of the phenothiazine-derived class of small-molecule activators of PP2A (SMAPs), DT-061 specifically stabilizes the B56α-containing PP2A holoenzyme through binding at the shared intersubunit interface of all three PP2A subunits [1]. This stabilization biases PP2A toward the dephosphorylation of oncogenic substrates including c-Myc, supporting its application as a research tool in KRAS-mutant and MYC-driven tumorigenesis studies .

Why DT-061 Cannot Be Substituted by Other PP2A Activators: Subunit-Specific Stabilization Defines Functional Outcome


Generic substitution among PP2A activators is scientifically invalid due to profound differences in holoenzyme subunit selectivity, cellular pathway perturbation, and off-target cytotoxicity profiles. The PP2A heterotrimer comprises a scaffold (A) subunit, a catalytic (C) subunit, and one of over 40 regulatory (B) subunits that dictate substrate specificity [1]. DT-061 exhibits strict selectivity for the B56α-containing holoenzyme, whereas closely related activators such as FTY720, iHAP1, and perphenazine target distinct B subunits or engage entirely different cellular mechanisms [2]. Furthermore, enantiomeric analogs like (1S,2S,3R)-DT-061 lack the stereospecific binding required for PP2A activation, demonstrating that even structurally identical compounds with altered chirality fail to recapitulate DT-061's pharmacological effects . The quantitative evidence below establishes that selection of DT-061 over in-class alternatives is not a matter of preference but of mechanistic necessity for experiments requiring specific B56α-PP2A engagement.

DT-061 Quantitative Differentiation Evidence: Head-to-Head Comparisons with PP2A Activator Analogs


B56α Holoenzyme Stabilization: Structural Basis for Subunit Selectivity vs. FTY720

Cryo-EM structural analysis reveals DT-061 specifically stabilizes the B56α-containing PP2A holoenzyme through binding at the intersubunit interface of all three PP2A subunits (Aα, B56α, Cα) with a resolution of 3.6 Å [1]. This stabilization is unique to DT-061 among SMAPs. In contrast, the PP2A activator FTY720 exhibits B56α-independent or even antagonistic effects: in aortic ring relaxation assays, DT-061 (10 μM) enhanced relaxation by 20 ± 7% in wild-type aortae, whereas FTY720 (5 μM) enhanced relaxation only in B56α knockout aortae (IC50: 1.1 ± 0.4 μM in KO vs. 5.6 ± 3.5 μM in WT) [2]. The differential B56α dependence establishes that DT-061 and FTY720 are not functionally interchangeable for experiments requiring B56α-specific PP2A activation.

PP2A phosphatase activation B56α regulatory subunit holoenzyme stabilization

Distinct Cytotoxic Mechanisms: DT-061 Disrupts ER/Golgi vs. iHAP1 Microtubule Poisoning

A genome-wide CRISPR-Cas9 synthetic lethality screen revealed fundamentally distinct cellular pathways targeted by DT-061 and iHAP1. DT-061 demonstrated synthetic lethality with knockout of endoplasmic reticulum (ER) and Golgi components, whereas iHAP1 showed synthetic lethality with mitotic regulator knockout [1]. Direct visualization confirmed that DT-061 disrupts both the Golgi apparatus and ER, co-localizing with Golgi markers in cytoplasmic granules, while iHAP1 directly blocks microtubule assembly both in vitro and in vivo [1]. Biochemical assays further demonstrated that neither compound produces detectable effects on PP2A-B56 activity or holoenzyme composition in cell-free systems [2], indicating that the cytotoxicity of both compounds is PP2A-independent but mediated through entirely different subcellular targets.

PP2A-independent cytotoxicity CRISPR-Cas9 synthetic lethality cellular organelle disruption

Enantiomer-Specific Activity: (1S,2S,3R)-DT-061 as a True Negative Control

The enantiomer (1S,2S,3R)-DT-061 (CAS 1809427-20-0) is structurally identical to DT-061 except for stereochemistry at three chiral centers, yet it lacks PP2A-activating activity . Vendor documentation explicitly states that (1S,2S,3R)-DT-061 can be used as a negative control in research involving KRAS-mutant and MYC-driven tumorigenesis . This stereospecific requirement is consistent with the precise intermolecular interactions identified in the 3.6 Å cryo-EM structure, where DT-061 forms specific contacts with all three PP2A subunits [1]. The availability of an authentic inactive enantiomer provides a built-in negative control for DT-061 experiments, enabling rigorous demonstration of on-target PP2A-dependent effects.

stereoselectivity negative control PP2A activation

In Vivo Antitumor Efficacy: Single-Agent Activity in KRAS-Mutant Xenograft Models

Oral administration of DT-061 (5 mg/kg, daily gavage, 4 weeks) as a single agent significantly inhibits growth of H358 and H441 xenograft tumors, both KRAS-mutant non-small cell lung cancer (NSCLC) models . Combination treatment with the MEK inhibitor AZD6244 produces more pronounced antitumor effects than either agent alone, supporting pathway-synergistic strategies targeting KRAS-MAPK signaling . Mechanistically, DT-061 treatment in xenograft-bearing mice increases methylated PP2A-C (mL309) within 1-3 hours post-dose, which inversely correlates with reduced c-Myc protein levels detected by immunohistochemistry [1]. In cell viability assays, DT-061 demonstrates IC50 values of 14.3 μM and 12.4 μM in HCC827 and HCC3255 lung cancer cell lines, respectively, following 48-hour treatment [2].

KRAS-mutant NSCLC xenograft model in vivo efficacy

Substrate-Specific Dephosphorylation: c-Myc as a Primary Target vs. Broader-Acting PP2A Activators

DT-061-mediated stabilization of B56α-PP2A holoenzymes biases the phosphatase toward specific substrates, most notably c-Myc, resulting in reduced c-Myc protein levels through enhanced dephosphorylation at Ser62 [1]. Immunohistochemical analysis of DT-061-treated xenograft tumors demonstrates that PP2A activation (measured by increased methylated PP2A-C) inversely correlates with c-Myc protein levels in vivo [2]. Unexpectedly, DT-061 also leads to robust PP2A-dependent upregulation of 4E-BP1, but not 4E-BP2 or 4E-BP3, demonstrating isoform-specific transcriptional and post-translational regulation [3]. In contrast, the iHAP class of activators facilitates assembly of B56ϵ-containing PP2A complexes that preferentially dephosphorylate MYBL2 rather than c-Myc [4], while perphenazine exhibits broader substrate promiscuity affecting c-Myc, AKT1, p70S6K, ERK, and BAD simultaneously [5].

c-Myc dephosphorylation oncoprotein degradation substrate selectivity

Competitive Antagonism with DT-766: Reversibility of PP2A-B56α-Mediated Effects

DT-061's on-target PP2A-B56α effects can be competitively antagonized by its inactive analog DT-766, providing a unique tool for validating target engagement. Treatment of cells with DT-061 (20 μM) combined with DT-766 (80 μM) reverses DT-061-induced effects on 4E-BP1 expression and N-Myc protein stability, as demonstrated by immunoblotting across multiple cell lines [1]. The combination of DT-061 with DT-766 and the proteasome inhibitor MG-132 reverses the loss of N-Myc protein expression, confirming that PP2A-B56α modulation affects N-Myc stability via the proteasomal degradation pathway [2]. The competitive antagonism relationship establishes DT-766 as a critical control compound for experiments requiring demonstration that observed effects are specifically attributable to DT-061's PP2A-B56α engagement rather than off-target activities.

competitive antagonist target engagement validation PP2A-B56α modulation

DT-061 Procurement Scenarios: Research Applications Supported by Quantitative Evidence


Investigating B56α-PP2A-Specific Signaling in c-Myc-Driven Cancers

DT-061 is the only PP2A activator with validated B56α-specific stabilization supported by 3.6 Å cryo-EM structural evidence [1]. Researchers investigating c-Myc-driven oncogenesis in KRAS-mutant NSCLC, triple-negative breast cancer, or Burkitt's lymphoma should procure DT-061 to selectively engage B56α-PP2A complexes and induce c-Myc Ser62 dephosphorylation and degradation [2]. The availability of the inactive enantiomer (1S,2S,3R)-DT-061 and competitive antagonist DT-766 enables rigorous control experiments to confirm on-target effects . In vivo studies benefit from DT-061's documented oral bioavailability and single-agent efficacy at 5 mg/kg daily dosing in xenograft models .

Evaluating PP2A Activation in Translation Control and eIF4F Complex Regulation

DT-061 uniquely upregulates 4E-BP1 expression (but not 4E-BP2 or 4E-BP3) and blocks eIF4F translation initiation complex formation through B56α-PP2A-dependent mechanisms [1]. This isoform-specific effect on cap-dependent translation is not recapitulated by other PP2A activators such as DT-1154, which induces 4E-BP1 hypophosphorylation without transcriptional upregulation [2]. Studies requiring modulation of translation initiation in cancer cells should select DT-061 over alternative SMAPs to achieve both transcriptional induction and hypophosphorylation of 4E-BP1.

Distinguishing PP2A-Dependent from PP2A-Independent Cytotoxicity in Cancer Cell Models

Given the PP2A-independent cytotoxicity profiles of both DT-061 (ER/Golgi disruption) and iHAP1 (microtubule poisoning) [1], DT-061 should be procured in combination with its enantiomer (1S,2S,3R)-DT-061 and competitive antagonist DT-766 to dissect PP2A-B56α-dependent vs. off-target effects [2]. Experiments using DT-061 without appropriate controls cannot attribute observed phenotypes to PP2A activation. This application scenario is critical for researchers publishing on PP2A-B56 biology, as leading journals now require rigorous demonstration of target engagement following the EMBO Journal report on PP2A-independent cytotoxicity .

Combination Therapy Studies with MAPK Pathway Inhibitors in KRAS-Mutant Models

DT-061 demonstrates enhanced antitumor efficacy when combined with MEK inhibitors (e.g., AZD6244) or FLT3 inhibitors (e.g., gilteritinib, quizartinib) in preclinical models [1]. The combination of DT-061 with FLT3 inhibitors causes rapid decrease in p-AKT (S473) in FLT3-ITD-expressing cells [2]. For researchers evaluating pathway-synergistic strategies targeting KRAS-MAPK or FLT3-ITD signaling, DT-061 offers validated in vivo combination efficacy data at 5 mg/kg oral dosing, supporting its selection over less well-characterized PP2A activators for such studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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